molecular formula C10H15BrClNO B6362120 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240566-48-6

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B6362120
CAS No.: 1240566-48-6
M. Wt: 280.59 g/mol
InChI Key: SSFWINYVTGGNRZ-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a halogenated phenolic compound featuring a bromine atom at the 4-position of the aromatic ring and a secondary amine (propan-2-ylamino) group attached via a methylene bridge at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₀H₁₅BrClNO, with applications in pharmaceutical intermediates, coordination chemistry, and organic synthesis.

Properties

IUPAC Name

4-bromo-2-[(propan-2-ylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-7(2)12-6-8-5-9(11)3-4-10(8)13;/h3-5,7,12-13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFWINYVTGGNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Catalyst Optimization

The reduction of 2-nitro-4-bromophenol to 4-bromo-2-aminophenol is critical for ensuring high yields and minimal debromination. Traditional methods using Raney nickel (Ra-Ni) catalysts often suffer from incomplete conversion and bromine loss. A patented approach employs Fe-Cr-modified Ra-Ni catalysts to enhance selectivity and stability.

Reaction Conditions :

  • Catalyst : Fe-Cr-modified Ra-Ni (0.8–1.2 mol% relative to substrate)

  • Solvent : Methanol or ethanol

  • Hydrogen Pressure : Ambient (1 atm)

  • Temperature : 25–40°C

  • Reaction Time : 30–45 minutes

Performance Metrics :

Catalyst CompositionNitro Conversion (%)Yield (%)Debromination (%)
Fe-Cr-Ra-Ni10090.00.3
Fe-Ra-Ni98.585.21.8
Cr-Ra-Ni97.182.42.1
Unmodified Ra-Ni94.376.55.4

The Fe-Cr co-modification suppresses bromine displacement by stabilizing the catalyst surface, reducing side reactions.

Mechanistic Insights

The Fe-Cr modifiers alter the electronic environment of Ra-Ni, favoring nitro group adsorption over bromine interaction. This selectivity is attributed to:

  • Electron Transfer : Fe³⁺ and Cr³⁺ ions enhance Ni’s electron density, strengthening nitro-substrate binding.

  • Steric Hindrance : Chromium oxides create a porous structure, limiting access to the C-Br bond.

Introduction of the Isopropylaminomethyl Group

Mannich Reaction Protocol

The aminomethylation of 4-bromo-2-aminophenol with acetone and formaldehyde under basic conditions forms the isopropylaminomethyl side chain.

Typical Conditions :

  • Reactants : 4-Bromo-2-aminophenol, acetone, formaldehyde (1:2:2 molar ratio)

  • Base : Sodium hydroxide (pH 10–12)

  • Solvent : Aqueous ethanol (50%)

  • Temperature : 60–70°C

  • Time : 4–6 hours

Challenges :

  • Competing dimerization of formaldehyde.

  • Over-alkylation leading to quaternary ammonium salts.

Mitigation Strategies :

  • Slow addition of formaldehyde to maintain low concentration.

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Reductive Amination Alternative

An alternative route involves reductive amination of 4-bromo-2-hydroxybenzaldehyde with isopropylamine using NaBH₄ or H₂/Pd-C:

Reaction Scheme :

4-Bromo-2-hydroxybenzaldehyde+NH(CH(CH₃)₂)NaBH₄4-Bromo-2-[(isopropylamino)methyl]phenol\text{4-Bromo-2-hydroxybenzaldehyde} + \text{NH(CH(CH₃)₂)} \xrightarrow{\text{NaBH₄}} \text{4-Bromo-2-[(isopropylamino)methyl]phenol}

Advantages :

  • Higher regioselectivity.

  • Avoids formaldehyde handling.

Limitations :

  • Requires anhydrous conditions.

  • Lower yields (~70%) due to imine instability.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial synthesis leverages continuous flow reactors to enhance throughput and safety. Key parameters include:

System Configuration :

  • Reactor Type : Packed-bed reactor with immobilized Fe-Cr-Ra-Ni.

  • Flow Rate : 0.5–1.0 L/h.

  • Residence Time : 10–15 minutes.

Benefits :

  • 20–30% higher yield vs. batch processes.

  • Reduced catalyst deactivation.

Crystallization and Salt Formation

The free base is treated with hydrochloric acid (1:1 molar ratio) in ethanol to precipitate the hydrochloride salt. Recrystallization from hot methanol/water (9:1) yields >99% purity.

Critical Parameters :

  • Acid Addition Rate : Slow addition to prevent local overheating.

  • Cooling Profile : Gradual cooling (2°C/min) for uniform crystal growth.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Debromination (%)Scalability
Batch Hydrogenation90.099.50.3Moderate
Continuous Flow95.299.80.2High
Reductive Amination70.598.00.1Low

Continuous flow systems outperform batch reactors in yield and debromination control, making them preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride is investigated for its potential therapeutic properties, particularly in:

  • Antihypertensive Agents : The compound exhibits properties similar to labetalol, making it a candidate for developing drugs that manage hypertension by blocking adrenergic receptors .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

The compound has demonstrated various biological activities:

  • Antimicrobial Properties : Research indicates effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
  • Antioxidant Activity : Assays reveal that it can scavenge free radicals, suggesting applications in oxidative stress-related conditions .
  • Enzyme Inhibition : It has shown inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of derivatives of phenolic compounds, including this compound. The results indicated significant inhibition against several bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models. This suggests its potential role in formulations aimed at combating oxidative damage associated with aging and various diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride Bromo (4), (propan-2-ylamino)methyl (2), phenol, secondary amine (HCl salt) C₁₀H₁₅BrClNO Pharmaceutical intermediate; ligand in coordination chemistry; moderate acidity (phenol). -
2C-B (4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) Bromo (4), methoxy (2,5), phenethylamine, primary amine (HCl salt) C₁₂H₁₇BrNO₂·HCl Psychoactive research chemical; higher lipophilicity due to methoxy groups.
4-Bromo-2-(dimethylamino)benzoic acid hydrochloride Bromo (4), dimethylamino (2), benzoic acid, tertiary amine (HCl salt) C₉H₁₀BrNO₂·HCl Organic synthesis; medicinal chemistry; acidic (carboxylic acid, pKa ~2-3).
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride Bromo (4), ethyl (2), hydrazine (HCl salt) C₈H₁₂BrClN₂ Reactive intermediate for heterocycle synthesis; forms hydrazones with carbonyl compounds.
4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride Bromo (4), pyrrolidine (2), pyridine, cyclic secondary amine (HCl salt) C₉H₁₂BrClN₂ Catalysis; ligand design; pyridine enhances electron-deficient aromaticity.
2-Bromo-4-fluorobenzylamine hydrochloride Bromo (2), fluoro (4), benzylamine (HCl salt) C₇H₈BrClFN Pharmaceutical precursor; fluorinated analogs for improved metabolic stability.

Physicochemical Properties and Reactivity

  • Acidity/Basicity: The target compound’s phenolic hydroxyl (pKa ~10) is less acidic than the carboxylic acid group in 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride (pKa ~2-3) . The secondary amine in the target compound (pKa ~9-10) is less basic than the tertiary dimethylamino group in the benzoic acid derivative (pKa ~10-11) due to steric hindrance .
  • Solubility: Hydrochloride salts generally exhibit high water solubility. However, 2C-B’s dimethoxy groups increase lipophilicity compared to the phenolic hydroxyl in the target compound .
  • Reactivity: The hydrazine group in 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride reacts readily with ketones to form hydrazones, whereas the target compound’s aminomethyl group may participate in Mannich reactions or Schiff base formation . The pyridine ring in 4-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride enables coordination to metal centers, unlike the phenol-based target compound .

Biological Activity

4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, an isopropylamino group, and a phenolic structure, which contribute to its reactivity and biological properties. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C10H14BrNO
  • Molecular Weight : 244.13 g/mol
  • CAS Number : 1240566-48-6

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Protein Tyrosine Phosphatase Inhibition : Similar compounds have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and cancer progression.
  • Antimicrobial Activity : The presence of the bromine atom enhances its antimicrobial properties, making it effective against a range of pathogens .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activity, which may contribute to their therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) indicating effectiveness against multi-drug resistant bacteria. The structure–activity relationship (SAR) highlighted that the bromine substituent is essential for its antimicrobial efficacy .

CompoundMIC (μg/mL)Activity
This compound46.9Antibacterial
4-Chloro analog93.7Antibacterial

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, indicating promise as a therapeutic agent in oncology .

Antioxidant Activity

The antioxidant capacity was evaluated using different assays such as DPPH and ABTS methods. Results indicated that while the compound showed antioxidant activity, it was less effective than standard antioxidants like ascorbic acid .

Case Studies

  • In Vivo Studies : A recent study explored the pharmacodynamics of related compounds in animal models, demonstrating dose-dependent effects on lymphocyte counts, suggesting immune-modulatory properties .
  • Structure-Activity Relationship Studies : Investigations into the structural variations of similar compounds revealed that modifications at the bromine position significantly influenced their biological activities, particularly in terms of antimicrobial efficacy .

Comparative Analysis with Similar Compounds

A comparison with other halogenated phenolic compounds reveals unique properties attributed to the bromine atom:

CompoundStructureNotable Activity
This compoundC10H14BrNOAntimicrobial, anticancer
4-Chloro analogC10H14ClNOLower antimicrobial potency
4-Iodo analogC10H14INOVariable activity based on iodine substitution

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via a multi-step process involving bromination of a phenolic precursor followed by Mannich reaction with isopropylamine. For example, analogous brominated phenethylamines (e.g., 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) are synthesized using nucleophilic substitution and reductive amination, as demonstrated in designer drug studies .
  • Purity Optimization :
    • Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
    • Monitor reaction progress via TLC and 1H^1H-NMR to detect byproducts (e.g., unreacted amines or diastereomers).
    • Recrystallize the final product from ethanol/water mixtures to enhance crystalline purity .

Q. How can the molecular structure be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopic Confirmation :
    • 1H^1H- and 13C^{13}C-NMR: Identify characteristic peaks (e.g., aromatic protons at 6.5–7.5 ppm, methyl groups from isopropylamine at 1.0–1.5 ppm).
    • High-resolution mass spectrometry (HRMS): Confirm molecular ion ([M+H]+^+) with <2 ppm error.
  • Crystallographic Analysis :
    • Grow single crystals via slow evaporation in polar solvents (e.g., methanol).
    • Use X-ray diffraction with SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, bond lengths) be resolved during structure refinement?

Methodological Answer:

  • Data Handling :
    • Use SHELXL to refine anisotropic displacement parameters and apply restraints for disordered regions (e.g., flexible isopropyl groups).
    • Validate geometric parameters (e.g., C-Br bond length ~1.9 Å) against the Cambridge Structural Database.
    • Check for twinning using the WinGX suite; apply TWIN/BASF commands if twinning is detected .
  • Contradiction Analysis :
    • Cross-validate with spectroscopic data (e.g., compare NMR-derived dihedral angles with crystallographic torsion angles).
    • Use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds between phenol-OH and chloride ions) .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KdK_d) with purified targets (e.g., kinases or GPCRs). Reference standard protocols for brominated aryl amines .
    • Cellular Uptake : Label the compound with 18F^{18}F or 11C^{11}C isotopes for PET imaging to track biodistribution in cell lines.
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) using the crystallographic structure to predict binding poses.
    • Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
    • Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation using HPLC-DAD .

Data Contradiction and Resolution Example

Scenario : Discrepancy between NMR and crystallographic data for the isopropyl group conformation.
Resolution Steps :

Re-examine NMR spectra for coupling constants (JJ) to infer rotational barriers.

Use DFT calculations (e.g., Gaussian) to model energy-minimized conformers and compare with crystallographic torsion angles.

If unresolved, consider dynamic disorder in the crystal lattice and refine using split-site occupancy models in SHELXL .

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